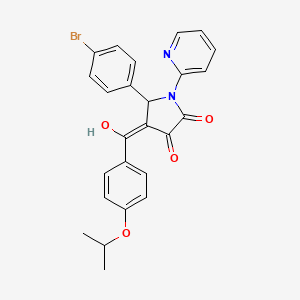
N-(4-bromo-3-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole sulfonamides and has been found to exhibit a range of biological activities.
科学的研究の応用
BAY 41-2272 has been found to exhibit a range of biological activities, including vasodilatory, anti-inflammatory, and anti-proliferative effects. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. BAY 41-2272 has also been found to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases.
作用機序
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the levels of cGMP, BAY 41-2272 promotes vasodilation and reduces inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of cGMP, leading to vasodilation and reduced blood pressure. BAY 41-2272 also inhibits the proliferation of smooth muscle cells, leading to its anti-proliferative effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BAY 41-2272 has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
BAY 41-2272 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating various biological processes. However, there are also limitations to using BAY 41-2272 in lab experiments. It can be expensive to obtain, and its effects can be dose-dependent, requiring careful optimization of experimental conditions. Additionally, BAY 41-2272 has been found to have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of cardiovascular diseases, including hypertension and heart failure. Further research is needed to determine the optimal dosing and administration of BAY 41-2272 for these conditions. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BAY 41-2272 has been found to have neuroprotective effects, and further research is needed to determine its potential therapeutic applications in these conditions. Finally, there is interest in developing more selective sGC activators that can avoid off-target effects and improve the specificity of the compound.
合成法
The synthesis of BAY 41-2272 involves the reaction of 4-bromo-3-methylphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid followed by the addition of sulfuryl chloride. The resulting compound is then treated with ammonia to obtain the final product. The synthesis method of BAY 41-2272 has been well-established and is widely used in research laboratories.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-8-6-10(4-5-11(8)13)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDMYMCNFJYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CN(N=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5328299.png)
![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)

![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)